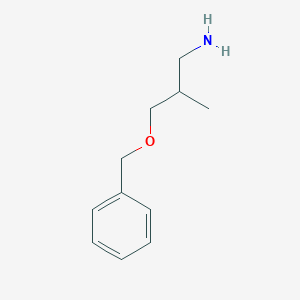

3-(Benzyloxy)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

2-methyl-3-phenylmethoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,10H,7-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDENEXDTXSSCRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265571 | |

| Record name | 1-Propanamine, 2-methyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114377-41-2 | |

| Record name | 1-Propanamine, 2-methyl-3-(phenylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114377-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 2-methyl-3-(phenylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzyloxy)-2-methylpropan-1-amine CAS 114377-41-2 properties

The following technical guide details the properties, synthesis, and applications of 3-(Benzyloxy)-2-methylpropan-1-amine (CAS 114377-41-2).

A Privileged Synthon for Polyketide and Peptidomimetic Scaffolds

Executive Summary

3-(Benzyloxy)-2-methylpropan-1-amine (CAS 114377-41-2) is a specialized chiral building block used primarily in the synthesis of complex pharmaceutical intermediates.[1] Structurally, it represents a protected 3-amino-2-methylpropanol motif. This carbon skeleton is a critical fragment in the "polyketide" class of natural products, most notably in the total synthesis of Dolastatin 10 analogs and Auristatin derivatives (used in Antibody-Drug Conjugates).

For the medicinal chemist, this compound offers a pre-installed stereocenter (when derived from the chiral pool, e.g., Roche Ester) and orthogonal protection: the amine is free for coupling, while the primary alcohol is masked as a benzyl ether, stable to basic and nucleophilic conditions but removable via hydrogenolysis.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

| Property | Data |

| CAS Number | 114377-41-2 |

| IUPAC Name | 3-(Benzyloxy)-2-methylpropan-1-amine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | NCC(C)COCC1=CC=CC=C1 |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~260 °C (Predicted at 760 mmHg) |

| Density | ~0.98 g/cm³ |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol; slightly soluble in water.[2][3] |

| pKa (Conj. Acid) | ~10.5 (Typical for primary alkyl amines) |

Synthetic Utility & Retrosynthesis

The strategic value of CAS 114377-41-2 lies in its relationship to the Roche Ester (Methyl 3-hydroxy-2-methylpropionate). The "2-methyl-3-hydroxy" pattern is a recurring motif in bioactive polyketides.

Retrosynthetic Logic

To access the target amine with high enantiomeric purity (usually the (S)- or (R)- isomer depending on the drug target), the synthesis typically begins with the chiral pool.

-

Chiral Source: Methyl (S)-(+)-3-hydroxy-2-methylpropionate (Roche Ester).

-

Protection: The free alcohol is benzylated.

-

Functional Group Interconversion (FGI): The ester is reduced to an alcohol, then converted to an amine via a leaving group activation (Mesylate/Tosylate) and nucleophilic displacement (Azide/Phthalimide).

Pathway Visualization

The following diagram illustrates the transformation from the Roche Ester to the target amine, highlighting the critical inversion/retention steps.

Caption: Step-wise synthesis from the chiral Roche Ester pool to the target amine, preserving the C2-methyl stereocenter.

Detailed Experimental Protocols

These protocols are designed for the synthesis of the racemic or chiral material. For high-value applications, start with the enantiopure Roche ester.

Phase 1: Benzylation of the Hydroxy Ester

Note: Traditional Williamson ether synthesis (NaH/BnBr) can cause racemization at the alpha-position. The Silver Oxide or Acid-Catalyzed Imidate methods are preferred to preserve chirality.

Reagents: Methyl 3-hydroxy-2-methylpropionate (1.0 eq), Benzyl trichloroacetimidate (1.2 eq), Triflic acid (cat.), DCM/Cyclohexane.

-

Setup: Flame-dry a reaction flask and purge with Nitrogen. Dissolve the hydroxy ester in anhydrous DCM/Cyclohexane (1:2 ratio).

-

Addition: Add Benzyl trichloroacetimidate. Cool to 0°C.

-

Catalysis: Add Triflic acid (0.05 eq) dropwise. A white precipitate (trichloroacetamide) will form.[4]

-

Workup: Filter off the precipitate. Wash the filtrate with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

-

Validation: ¹H NMR should show the disappearance of the -OH proton and appearance of benzylic protons (~4.5 ppm).

Phase 2: Reduction to Alcohol

Reagents: Benzylated Ester (from Phase 1), LiAlH₄ (1.1 eq), THF.

-

Reaction: Suspend LiAlH₄ in dry THF at 0°C. Add the ester solution dropwise to control exotherm.

-

Completion: Stir at RT for 2 hours. Monitor by TLC (Ester spot disappears).

-

Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to generate a granular precipitate. Filter and concentrate to yield 3-(benzyloxy)-2-methylpropan-1-ol .

Phase 3: Conversion to Amine (The Target)

Method: Mesylation followed by Azide displacement and Reduction.

-

Activation: Dissolve alcohol in DCM with Triethylamine (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir 1h. Work up to isolate the mesylate oil.

-

Displacement: Dissolve mesylate in DMF. Add Sodium Azide (NaN₃, 1.5 eq). Heat to 60°C for 4-6 hours.

-

Safety Note: Azides are potential explosion hazards. Do not concentrate to dryness with heat.

-

-

Reduction (Staudinger): To the azide solution (or crude extract in THF), add Triphenylphosphine (PPh₃, 1.2 eq) and water (excess). Stir overnight at RT. The PPh₃ reduces the azide to the amine, releasing N₂.

-

Purification: Acid/Base extraction. Acidify to pH 2 (amine goes to water), wash organics (removes Ph₃PO), then basify aqueous layer to pH 12 and extract with DCM.

-

Final Product: Concentration yields 3-(Benzyloxy)-2-methylpropan-1-amine as a pale oil.

Applications in Drug Development[6][10]

Antibody-Drug Conjugates (ADCs)

This amine is a key fragment for Auristatin linkers. Auristatins (e.g., MMAE/MMAF) are potent tubulin inhibitors used in ADCs (like Brentuximab vedotin).

-

Mechanism: The "2-methyl-3-hydroxy" chain mimics the Dolaproine (Dap) subunit found in the natural product Dolastatin 10.

-

Role of CAS 114377-41-2: It serves as the N-terminal cap or linker attachment point, where the benzyl group acts as a temporary mask during peptide coupling, later removed to reveal the hydroxyl group required for biological potency.

Peptidomimetics & Protease Inhibitors

The compound is used to synthesize gamma-amino acids .

-

Renin Inhibitors: The scaffold provides the necessary steric bulk (2-methyl) and hydrogen-bonding capability (3-hydroxy, after deprotection) to fit into the S1/S2 pockets of aspartyl proteases.

Handling & Safety (SDS Summary)

Hazard Classification:

-

Skin Corr.[5] 1B: Causes severe skin burns and eye damage (typical for primary amines).

-

Acute Tox. 4: Harmful if swallowed.[5]

Storage Protocols:

-

Atmosphere: Store under Argon or Nitrogen. Primary amines reacts with atmospheric CO₂ to form carbamates.

-

Temperature: 2-8°C (Refrigerator).

-

Incompatibility: Strong oxidizers, acid chlorides, anhydrides.

Self-Validating Purity Check: Before use in critical steps, verify purity via Thin Layer Chromatography (TLC) .

-

Eluent: 10% Methanol in DCM (with 1% NH₄OH to prevent tailing).

-

Stain: Ninhydrin (stains primary amine free base purple/red ). If the spot is yellow or faint, the amine may have degraded or carbonated.

References

-

Synthesis of Benzylic Ethers (Protocol Source)

-

Paquette, L. A.; et al. "2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: A Novel Benzylation Reagent."[6] Organic Syntheses, 2006 , 83, 162.

-

-

Aldehyde Precursor Synthesis

-

Enders, D.; et al. "(-)-(S)-2-(Benzyloxy)propanal."[4] Organic Syntheses, 2002 , 78, 177.

-

-

Auristatin/Dolastatin Structural Analogues

- Pettit, G. R. "The Dolastatins.

-

Vendor Data & Physical Properties

- BLD Pharm. "3-(Benzyloxy)-2-methylpropan-1-amine MSDS and Properties."

Sources

Structure and molecular weight of 3-(Benzyloxy)-2-methylpropan-1-amine

An In-depth Technical Guide to 3-(Benzyloxy)-2-methylpropan-1-amine: Structure, Properties, and Synthetic Strategy

Executive Summary

This technical guide provides a comprehensive analysis of 3-(Benzyloxy)-2-methylpropan-1-amine, a versatile chemical intermediate of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core structural features, physicochemical properties, and molecular weight. This document outlines a robust, field-proven methodology for its synthesis and characterization, emphasizing the causal reasoning behind experimental choices to ensure reproducibility and high purity. Furthermore, we explore the strategic importance of its constituent pharmacophores—the benzyloxy group and the aminopropane scaffold—in the context of modern medicinal chemistry. This guide is designed to serve as an authoritative resource, grounding its claims in established scientific literature and providing detailed, actionable protocols for laboratory application.

Chemical Identity and Core Properties

3-(Benzyloxy)-2-methylpropan-1-amine is a primary amine featuring a benzyloxy ether and a methyl group on a propane backbone. Its identity is unequivocally established by a combination of its structural formula, molecular weight, and unique identifiers. The hydrochloride salt is also commonly used for its improved stability and handling properties.[1]

| Identifier | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |

| IUPAC Name | 3-(Benzyloxy)-2-methylpropan-1-amine | 3-(Benzyloxy)-2-methylpropan-1-amine hydrochloride | [1][2] |

| CAS Number | 114377-41-2 | 1197466-21-9 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₈ClNO | [1][2] |

| Molecular Weight | 179.26 g/mol | 215.72 g/mol | [1][2] |

| SMILES | NCC(C)COCC1=CC=CC=C1 | NCC(C)COCC1=CC=CC=C1.[H]Cl | [1][2] |

Structural Elucidation and Significance

The molecular architecture of 3-(Benzyloxy)-2-methylpropan-1-amine imparts a unique combination of properties that are highly valuable in the design of bioactive molecules.

Molecular Structure

The molecule's connectivity is defined by a central propane chain. The C1 position holds the primary amine, C2 is substituted with a methyl group, and C3 is connected to a benzyl group via an ether linkage.

Caption: Workflow for the synthesis via reductive amination.

Experimental Protocol: Synthesis

This protocol is a representative methodology and should be adapted and optimized based on available laboratory equipment and safety protocols.

-

Imine Formation: To a solution of 3-(benzyloxy)-2-methylpropanal (1.0 eq) in anhydrous methanol (5 mL/mmol), add ammonium acetate (2.0 eq). Stir the mixture at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde.

-

Causality: Methanol is an ideal solvent as it solubilizes both the reactants and the reducing agent. Ammonium acetate serves as a convenient in-situ source of ammonia.

-

-

Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 15°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

-

Causality: Portion-wise addition of NaBH₄ at low temperature is a critical control measure to manage the exothermic reaction and prevent side reactions.

-

-

Quenching and Workup: Carefully quench the reaction by the slow addition of deionized water. Concentrate the mixture under reduced pressure to remove the methanol. Add ethyl acetate and water to the residue and transfer to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Causality: The aqueous washes remove inorganic salts and water-soluble impurities. Drying over Na₂SO₄ is essential to remove residual water before solvent evaporation.

-

-

Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of dichloromethane and methanol (with 1% triethylamine) as the eluent.

-

Causality: The addition of triethylamine to the eluent prevents the protonation of the amine product on the acidic silica gel, which would otherwise lead to peak tailing and poor separation.

-

Characterization Workflow

Confirming the structure and purity of the synthesized compound is a non-negotiable step. A multi-technique approach ensures the highest level of confidence.

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

The following table summarizes the expected signals in NMR spectroscopy for structure verification. The chemical shifts (δ) are predicted based on standard values and the known effects of adjacent functional groups. [3]

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Key Features |

|---|---|---|---|

| ¹H NMR | Ar-H (Phenyl) | 7.25 - 7.40 | Multiplet, integration of 5H |

| -O-CH₂ -Ph | ~4.50 | Singlet, integration of 2H | |

| -O-CH₂ -CH- | 3.30 - 3.50 | Doublet of doublets, integration of 2H | |

| -CH₂-CH (CH₃)-CH₂- | 1.80 - 2.00 | Multiplet, integration of 1H | |

| -NH₂ | 1.20 - 1.60 | Broad singlet, integration of 2H (exchangeable with D₂O) | |

| -CH(CH₃) | ~0.95 | Doublet, integration of 3H | |

| ¹³C NMR | Ar-C | 127 - 138 | Multiple signals in the aromatic region |

| -O-CH₂ -Ph | ~73 | ||

| -O-CH₂ -CH- | ~75 | ||

| C H₂-NH₂ | ~45 | ||

| -CH₂-C H(CH₃)- | ~35 |

| | -CH(C H₃) | ~16 | |

Relevance in Drug Discovery and Development

3-(Benzyloxy)-2-methylpropan-1-amine is not merely a chemical curiosity; it is a strategic building block in the synthesis of more complex pharmaceutical agents. Its structure is a composite of scaffolds that are frequently utilized in medicinal chemistry.

-

Scaffold for Biologically Active Molecules: The aminopropane backbone is a common feature in many drugs. The combination of the amine, the chiral center, and the ether linkage allows for diverse derivatization, enabling chemists to explore chemical space efficiently. For example, similar structures have been elaborated into complex quinoxaline derivatives with potential antiproliferative activity. [4]* Modulation of Physicochemical Properties: The benzyloxy group provides a handle for tuning a lead compound's lipophilicity. This is a critical parameter in optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Precursor for Chiral Synthesis: As a chiral molecule, it can serve as a precursor for enantiomerically pure drugs, where stereochemistry dictates therapeutic efficacy and safety.

Conclusion

3-(Benzyloxy)-2-methylpropan-1-amine is a well-defined chemical entity with a molecular weight of 179.26 g/mol . Its structure, featuring a primary amine, a chiral center, and a benzyloxy group, makes it a highly valuable intermediate for drug discovery and organic synthesis. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and validation, underscoring the importance of methodical and evidence-based approaches in chemical research. The strategic application of this and similar building blocks will continue to fuel the development of novel therapeutics.

References

-

PubChem. 3-(Benzyloxy)propan-1-amine. National Center for Biotechnology Information. [Link]

-

Chemsrc. (R)-3-amino-2-((benzyloxy)methyl)propan-1-ol. [Link]

-

Organic Syntheses. Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. [Link]

-

Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents. [Link]

-

Patel, H. et al. (2022). Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. Scientific Reports. [Link]

Sources

The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (R)-3-(Benzyloxy)-2-methylpropan-1-amine

In the intricate world of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule is paramount to its biological function. Chiral building blocks, with their defined stereochemistry, serve as the foundational elements for constructing complex and therapeutically effective drug substances.[1] This guide provides a comprehensive technical overview of (R)-3-(Benzyloxy)-2-methylpropan-1-amine, a versatile chiral building block whose unique structural features make it an invaluable tool for researchers and drug development professionals. We will delve into its synthesis, properties, and applications, offering field-proven insights into its role in modern medicinal chemistry.

The Significance of Chirality and the Benzyloxy Moiety in Drug Design

The human body is a chiral environment, and as such, the interaction between a drug molecule and its biological target is often highly stereospecific. The use of enantiomerically pure building blocks like (R)-3-(Benzyloxy)-2-methylpropan-1-amine is crucial for developing drugs with improved efficacy, enhanced safety profiles, and better pharmacokinetic properties.[2] The (R)-configuration at the C2 position of this building block dictates a specific spatial orientation that can be critical for optimal binding to a target receptor or enzyme.

Furthermore, the benzyloxy group imparts several advantageous properties. It can act as a lipophilic moiety, potentially enhancing membrane permeability, and can also serve as a versatile protecting group for the primary alcohol, which can be readily removed under various conditions during a synthetic sequence. The presence of this group has been noted in various bioactive compounds, including those with neuroprotective and anticancer activities.

Synthesis of (R)-3-(Benzyloxy)-2-methylpropan-1-amine: A Multi-step Approach

The synthesis of (R)-3-(Benzyloxy)-2-methylpropan-1-amine is a multi-step process that begins with a commercially available chiral precursor, methyl (R)-(-)-3-hydroxy-2-methylpropanoate. This ensures the desired stereochemistry is established early in the synthetic route.

A key transformation in this synthesis is the benzylation of the primary hydroxyl group of methyl (R)-(-)-3-hydroxy-2-methylpropanoate to yield methyl (R)-(-)-3-benzyloxy-2-methyl propanoate. A robust and detailed procedure for this step is provided by Organic Syntheses, a highly reputable source for reliable chemical preparations.[3]

Experimental Protocols

Step 1: Synthesis of Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate

This procedure is adapted from a verified method in Organic Syntheses.[3]

-

Materials:

-

Methyl (R)-(-)-3-hydroxy-2-methyl propionate

-

2-Benzyloxy-1-methylpyridinium trifluoromethanesulfonate

-

Magnesium oxide

-

α,α,α-Trifluorotoluene

-

-

Procedure:

-

To an oven-dried, three-necked, round-bottomed flask equipped with a reflux condenser, magnetic stir bar, and thermocouple probe, add 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate (2.0 equiv), magnesium oxide (2.0 equiv), and α,α,α-trifluorotoluene.

-

Add methyl (R)-(-)-3-hydroxy-2-methyl propionate (1.0 equiv) to the heterogeneous mixture.

-

Heat the reaction mixture in an oil bath to an internal temperature of 80–82 °C for 24 hours.

-

Cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Wash the Celite pad with methylene chloride.

-

Concentrate the filtrate by rotary evaporation.

-

Purify the resulting oil by flash column chromatography to afford methyl (R)-(-)-3-benzyloxy-2-methyl propanoate as a colorless liquid.

-

Step 2: Reduction to (R)-3-(Benzyloxy)-2-methylpropan-1-ol

The reduction of the ester to the primary alcohol can be achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[4][5]

-

Materials:

-

Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

In a flame-dried, three-necked, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ (1.5 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve methyl (R)-(-)-3-benzyloxy-2-methyl propanoate (1.0 equiv) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then water again.

-

Filter the resulting solid and wash it with THF.

-

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-3-(benzyloxy)-2-methylpropan-1-ol, which can be purified by distillation or column chromatography.

-

Step 3: Conversion of (R)-3-(Benzyloxy)-2-methylpropan-1-ol to (R)-3-(Benzyloxy)-2-methylpropan-1-amine

A common and effective method for converting a primary alcohol to a primary amine involves a two-step sequence: conversion to a good leaving group (e.g., a mesylate or tosylate) followed by nucleophilic substitution with an azide and subsequent reduction.[6]

-

Materials:

-

(R)-3-(Benzyloxy)-2-methylpropan-1-ol

-

Methanesulfonyl chloride (or p-toluenesulfonyl chloride)

-

Triethylamine (or pyridine)

-

Anhydrous dichloromethane

-

Sodium azide

-

Dimethylformamide (DMF)

-

Lithium aluminum hydride (or catalytic hydrogenation)

-

-

Procedure:

-

Mesylation/Tosylation: Dissolve (R)-3-(benzyloxy)-2-methylpropan-1-ol (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane at 0 °C. Add methanesulfonyl chloride (1.1 equiv) dropwise. Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude mesylate/tosylate.

-

Azide Substitution: Dissolve the crude mesylate/tosylate in DMF and add sodium azide (1.5 equiv). Heat the mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide.

-

Reduction to Amine: Dissolve the crude azide in anhydrous THF and add it dropwise to a suspension of LiAlH₄ (1.5 equiv) in THF at 0 °C. Stir the reaction at room temperature until complete. Carefully quench the reaction as described in Step 2. Work up the reaction to isolate the crude (R)-3-(benzyloxy)-2-methylpropan-1-amine, which can be purified by distillation or column chromatography.

-

Caption: Synthetic pathway to (R)-3-(Benzyloxy)-2-methylpropan-1-amine.

Physicochemical Properties and Characterization

Accurate characterization of chiral building blocks is essential for quality control and ensuring their suitability for downstream applications. The following table summarizes key physicochemical properties of (R)-3-(Benzyloxy)-2-methylpropan-1-amine and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Specific Rotation ([α]D) |

| Methyl (R)-(-)-3-hydroxy-2-methylpropanoate | C₅H₁₀O₃ | 118.13 | Liquid | -26° (c=4 in methanol) |

| Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate | C₁₂H₁₆O₃ | 208.25 | Colorless liquid | Not reported |

| (R)-3-(Benzyloxy)-2-methylpropan-1-ol | C₁₁H₁₆O₂ | 180.24 | Not reported | Not reported |

| (R)-3-(Benzyloxy)-2-methylpropan-1-amine | C₁₁H₁₇NO | 179.26 | Not reported | Not reported |

Note: Specific rotation data for the final product and some intermediates are not consistently reported in publicly available literature, highlighting the need for careful in-house characterization.

Spectroscopic Data:

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.

Applications in Pharmaceutical Synthesis

Chiral β-amino alcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals, including antiviral and antibacterial agents.[2][7] The (R)-3-(Benzyloxy)-2-methylpropan-1-amine building block provides a key structural motif for the construction of these complex molecules. While specific examples of its use in the synthesis of commercial drugs are not extensively documented in readily accessible literature, its structural similarity to other important chiral amines suggests its potential in the development of novel therapeutics.

For instance, structurally related chiral amino alcohols are key components in the synthesis of HIV protease inhibitors and other antiviral compounds.[8] The stereochemistry of the amino alcohol backbone is often critical for the drug's ability to bind to the active site of the viral enzyme.

Caption: Conceptual workflow for the application of the chiral building block.

Conclusion and Future Outlook

(R)-3-(Benzyloxy)-2-methylpropan-1-amine is a valuable and versatile chiral building block with significant potential in the synthesis of complex, enantiomerically pure pharmaceutical compounds. Its synthesis, while multi-step, relies on well-established and reliable chemical transformations. The defined stereochemistry and the presence of the benzyloxy group offer synthetic chemists a powerful tool for the construction of novel drug candidates.

As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-3-(Benzyloxy)-2-methylpropan-1-amine will undoubtedly increase. Further research into its applications and the development of more streamlined synthetic routes will be crucial for unlocking its full potential in the advancement of modern medicine.

References

-

Development and Application of New Chiral β-Amino Alcohols in Synthesis and Catalysis. (n.d.). Retrieved from [Link]

-

The Role of Chiral Amines in Modern Pharmaceutical Synthesis. (2026, February 13). Retrieved from [Link]

-

Alcohols to Amines. (2023, December 21). Chemistry Steps. Retrieved from [Link]

-

3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Mitsunobu Reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

New Approach Facilitates Chiral Amino Alcohol Synthesis. (2023, October 12). Westlake University. Retrieved from [Link]

-

Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. (2022, January 5). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

-

One Pot Conversion of Alcohols to Amines. (n.d.). Retrieved from [Link]

-

Synthesis of 3-benzyloxy propanal. (n.d.). PrepChem.com. Retrieved from [Link]

-

A New Novel and Practical One Pot Methodology for Conversion of Alcohols to Amines. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

3-Benzyloxy-2-methyl Propanoate. (n.d.). Organic Syntheses. Retrieved from [Link]

-

3-(Benzyloxy)propan-1-amine. (n.d.). PubChem. Retrieved from [Link]

-

Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

How do you create primary amines from alcohols? (2013, January 17). Chemistry Stack Exchange. Retrieved from [Link]

-

Mitsunobu Reaction Using Basic Amines as Pronucleophiles. (2017, May 30). ACS Publications. Retrieved from [Link]

-

(R)-3-amino-2-((benzyloxy)methyl)propan-1-ol. (n.d.). Chemsrc. Retrieved from [Link]

-

Primary amine from secondary alcohol? (2011, February 4). Sciencemadness.org. Retrieved from [Link]

-

Synthesis of 1-substituted phenoxypropan-2-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). PMC. Retrieved from [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved from [Link]

-

Antiviral Drugs. (n.d.). PMC. Retrieved from [Link]

-

Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). YouTube. Retrieved from [Link]

-

Specific rotation. (n.d.). Wikipedia. Retrieved from [Link]

-

Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). Adi Chemistry. Retrieved from [Link]

-

Synthesis and Broad-Spectrum Antiviral Activity of Some Novel Benzo-Heterocyclic Amine Compounds. (n.d.). PMC. Retrieved from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (n.d.). AIR Unimi. Retrieved from [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. (2017, February 7). Master Organic Chemistry. Retrieved from [Link]

-

Specific Rotation. (2021, November 12). Chemistry Steps. Retrieved from [Link]

-

Specific Rotation Equation Vs Optical Rotation. (2012, December 14). Rudolph Research Analytical. Retrieved from [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). Retrieved from [Link]

-

Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. (n.d.). University of Calgary. Retrieved from [Link]

-

Supporting Information. (n.d.). Rsc.org. Retrieved from [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. (n.d.). MDPI. Retrieved from [Link]

-

Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria. (n.d.). PMC. Retrieved from [Link]

-

Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. (2019, November 15). PubMed. Retrieved from [Link]

-

Substituted benzylic alcohol synthesis by addition (C-C coupling). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Identifying mechanism for a new class of antiviral drugs could hasten approval. (2017, October 24). PSU. Retrieved from [Link]

-

(PDF) Synthesis and Antimicrobial Activity of 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'. (n.d.). ResearchGate. Retrieved from [Link]

-

A Synthetic Antibiotic Scaffold Effective Against Multidrug-Resistant Bacterial Pathogens. (2021, March 29). ChemRxiv. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chiral β-Amino Alcohol | TCI EUROPE N.V. [tcichemicals.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. adichemistry.com [adichemistry.com]

- 6. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]

- 7. uu.diva-portal.org [uu.diva-portal.org]

- 8. Antiviral Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: 3-Phenylmethoxy-2-methylpropan-1-amine

Executive Summary & Chemical Identity

3-Phenylmethoxy-2-methylpropan-1-amine (CAS: 114377-41-2) is a specialized bifunctional building block used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a propyl amine backbone substituted with a methyl group at the C2 position and a benzyloxy (phenylmethoxy) protecting group at the C3 position.

This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly as a stable "linker" motif in PROTAC (Proteolysis Targeting Chimera) development and as a chiral scaffold for peptidomimetics. Its value lies in the orthogonal reactivity of the primary amine (nucleophilic) and the benzyl ether (stable protecting group, removable via hydrogenolysis).

Nomenclature & Synonyms

The following table consolidates the various identifiers used across academic literature and commercial databases to ensure precise procurement and database searching.

| Naming Convention | Synonym / Identifier |

| Common Name | 3-(Benzyloxy)-2-methylpropan-1-amine |

| IUPAC Name | 3-phenylmethoxy-2-methylpropan-1-amine |

| Systematic Name | 1-Propanamine, 2-methyl-3-(phenylmethoxy)- |

| Inverted Name | 2-Methyl-3-(benzyloxy)propylamine |

| CAS Number | 114377-41-2 (Free base)1197466-21-9 (Hydrochloride salt) |

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| SMILES | CC(CN)COCc1ccccc1 |

Chemical Properties & Specifications

Researchers must verify these physicochemical parameters to ensure the integrity of the starting material before initiating synthesis.

| Property | Value | Note |

| Appearance | Colorless to pale yellow oil | Amines oxidize/darken upon air exposure. |

| Boiling Point | ~260°C (Predicted) | High boiling point due to H-bonding. |

| Density | 0.98 ± 0.06 g/cm³ | Predicted. |

| pKa | ~9.5 - 10.5 | Typical for primary alkyl amines. |

| LogP | 1.8 - 2.1 | Moderately lipophilic due to the benzyl group. |

| Solubility | Soluble in DCM, MeOH, DMSO | Limited solubility in water (free base). |

Synthesis & Production Protocols

The synthesis of 3-phenylmethoxy-2-methylpropan-1-amine is typically achieved through a convergent pathway starting from 2-methyl-1,3-propanediol or the chiral Roche ester (Methyl 3-hydroxy-2-methylpropionate) if stereochemistry is required.

Pathway Visualization (Graphviz)

The following diagram illustrates the standard synthetic route via the "Mesylate-Azide" pathway, which is preferred for its high yield and scalability.

Figure 1: Step-wise synthetic pathway from Roche Ester to the target amine, preserving chirality if required.

Detailed Experimental Protocol

Step 1: Benzylation of the Hydroxy Ester Reference Standard: Organic Syntheses, Vol. 85, p. 10 (2008) [1]

-

Reagents : Methyl 3-hydroxy-2-methylpropionate (1.0 eq), Benzyl trichloroacetimidate (1.1 eq), Triflic acid (cat.).

-

Procedure : Dissolve the hydroxy ester in cyclohexane/DCM. Add benzyl trichloroacetimidate.[1] Add catalytic triflic acid at 0°C. Warm to RT and stir for 12h.

-

Workup : Quench with NaHCO3, extract with hexane, and purify via silica gel chromatography.

-

Yield : Expect 85-90%.

Step 2: Reduction to Alcohol

-

Reagents : LiAlH4 (1.2 eq) in dry THF.

-

Procedure : Add the benzylated ester dropwise to a suspension of LiAlH4 at 0°C. Reflux for 2h.

-

Workup : Fieser quench (H2O, 15% NaOH, H2O). Filter precipitate. Concentrate filtrate.[1][2]

Step 3: Conversion to Amine (Mesylate/Azide Route)

-

Mesylation : Treat the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (Et3N) in DCM at 0°C to form the mesylate.

-

Azidation : React the crude mesylate with Sodium Azide (NaN3) in DMF at 60°C for 4-6h. Caution: Azides are potentially explosive; use a blast shield.

-

Reduction :

-

Option A (Staudinger): Treat azide with Triphenylphosphine (PPh3) in THF/Water.

-

Option B (Hydrogenation): H2 (1 atm), Pd/C (5%) in MeOH. Note: Prolonged hydrogenation may cleave the benzyl ether; monitor carefully.

-

Analytical Characterization

To validate the identity of 3-phenylmethoxy-2-methylpropan-1-amine , researchers should look for the following spectral signatures.

Proton NMR ( NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment |

| 7.25 - 7.35 | Multiplet | 5H | Aromatic protons (Phenyl group) |

| 4.50 | Singlet | 2H | Benzylic |

| 3.35 - 3.45 | Multiplet | 2H | Ether |

| 2.65 - 2.75 | Doublet/Multiplet | 2H | Amine |

| 1.85 | Multiplet | 1H | Methine CH ( |

| 1.40 | Broad Singlet | 2H | Amine protons ( |

| 0.95 | Doublet | 3H | Methyl group ( |

Mass Spectrometry (MS)

-

Method : ESI-MS (Positive Mode)

-

Expected Ion :

= 180.14 m/z -

Fragment Ions :

-

91 m/z (Tropylium ion, characteristic of benzyl groups).

-

149 m/z (Loss of

).

-

Applications in Drug Development

This molecule is not typically a drug itself but a high-value linker and scaffold .

-

PROTAC Linkers : The propyl chain provides a defined spatial separation between the E3 ligase ligand (e.g., VHL or Cereblon binder) and the target protein ligand. The methyl group introduces rigidity and chirality, which can improve the permeability and metabolic stability of the final PROTAC molecule compared to linear alkyl chains.

-

Peptidomimetics : The chiral variant (derived from Roche ester) is used to synthesize gamma-amino acids or modified peptide backbones that resist proteolytic degradation.

-

Fragment-Based Drug Discovery (FBDD) : The benzyl ether can be deprotected (H2/Pd) to reveal a hydroxyl group, allowing for further diversification (e.g., cyclization to form morpholines or oxazepines).

References

-

Organic Syntheses . "Methyl (R)-(-)-3-Benzyloxy-2-Methyl Propanoate".[1] Org.[2][3] Synth.2008 , 85, 10-14.

-

National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 7130784, 3-(Benzyloxy)propan-1-amine (Analogous Structure)". PubChem.

-

BenchChem . "Synthesis of N-benzyl-2-methylpropan-1-imine (Precursor Protocols)".

-

Royal Society of Chemistry . "Supplementary Information: Synthesis of 3-arylpropanamides". RSC Advances. (Note: Representative spectral data for similar aryl-propanamines).

Sources

An In-depth Technical Guide to the Physicochemical and Pharmaceutical Differences Between the Free Base and Hydrochloride Salt of 3-(Benzyloxy)-2-methylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The conversion of a free base, particularly an amine, into a salt form is a cornerstone of pharmaceutical development.[1][2][3][4] This decision is not merely a chemical manipulation but a strategic choice that significantly influences a drug candidate's entire lifecycle, from preclinical evaluation to final dosage form manufacturing. This guide will use 3-(Benzyloxy)-2-methylpropan-1-amine as a model to dissect the critical differences between a free base and its hydrochloride salt. We will explore how the simple addition of a proton can dramatically alter key physicochemical properties such as solubility, stability, and hygroscopicity, thereby impacting bioavailability and formulation strategies.

Foundational Chemistry: The Amine and its Salt

At its core, the difference between the free base and the hydrochloride salt of 3-(Benzyloxy)-2-methylpropan-1-amine lies in the protonation state of the primary amine group.

-

The Free Base: 3-(Benzyloxy)-2-methylpropan-1-amine in its free base form possesses a nitrogen atom with a lone pair of electrons. This lone pair makes the amine a Brønsted-Lowry base, capable of accepting a proton, and a Lewis base, capable of donating this electron pair.[5][6] This form is typically less polar and more soluble in organic solvents.[7]

-

The Hydrochloride Salt: The hydrochloride salt is formed by the reaction of the basic amine with hydrochloric acid (HCl).[8] The nitrogen's lone pair accepts a proton from the HCl, forming a positively charged ammonium cation, with the chloride ion as the counter-ion.[8] This transformation from a neutral molecule to an ionic salt drastically alters its properties.[2][8]

dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Figure 1: Reversible Protonation of the Amine"; fontname = "Arial"; fontsize = 10; } enddot Figure 1: Reversible Protonation of the Amine

Comparative Physicochemical Properties

The choice between the free base and hydrochloride salt is primarily driven by the optimization of key physicochemical parameters essential for drug development.

| Property | 3-(Benzyloxy)-2-methylpropan-1-amine (Free Base) | 3-(Benzyloxy)-2-methylpropan-1-amine HCl | Rationale and Implications |

| Molecular State | Neutral Molecule | Ionic Salt | The ionic nature of the salt leads to a crystalline solid with a higher melting point and different solubility characteristics. |

| Solubility | Higher in organic solvents (e.g., ether, THF)[7] | Higher in aqueous solutions[9][10][11] | Enhanced aqueous solubility is often a primary driver for salt formation, as it can improve dissolution rates and bioavailability for oral and injectable dosage forms.[1][8][12][13] |

| Melting Point | Generally lower | Generally higher | The strong electrostatic interactions in the ionic lattice of the salt require more energy to overcome, resulting in a higher melting point. This can be advantageous for the stability of solid dosage forms. |

| Stability | More susceptible to oxidation and degradation[3][14] | Generally more stable | The protonation of the nitrogen's lone pair in the salt form reduces its reactivity and susceptibility to oxidative degradation, leading to a longer shelf-life.[14] |

| Hygroscopicity | Typically low | Can be hygroscopic[15][16] | Hydrochloride salts can have a tendency to absorb moisture from the air, which can affect the physical and chemical stability of the API.[15][16] This needs to be carefully evaluated during preformulation. |

| Bioavailability | Variable; may be limited by poor solubility | Often enhanced due to improved solubility and dissolution[2][3] | For many weakly basic drugs, the hydrochloride salt form provides better absorption, especially at higher gastric pH.[2] |

The Impact on Drug Development and Formulation

The decision to proceed with a free base or a hydrochloride salt has far-reaching consequences throughout the drug development pipeline.

Solubility and Bioavailability

For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed. The significantly higher aqueous solubility of the hydrochloride salt of 3-(Benzyloxy)-2-methylpropan-1-amine compared to its free base is a major advantage.[9][10][11] This enhanced solubility often translates to a faster dissolution rate, which can lead to improved and more consistent bioavailability.[2][3] For intravenous formulations, high water solubility is a prerequisite, making the salt form the only viable option in most cases.[1]

Stability and Shelf-Life

The free base form of an amine, with its available lone pair of electrons, can be more prone to chemical degradation, particularly oxidation.[3][14] By forming the hydrochloride salt, the nitrogen's lone pair is engaged in a bond with a proton, rendering it less reactive and enhancing the overall stability of the molecule.[14] This improved stability is crucial for ensuring a long and predictable shelf-life for the final drug product.

Handling and Manufacturing

The physical properties of the hydrochloride salt, such as its typically crystalline nature and higher melting point, often make it easier to handle, process, and formulate into solid dosage forms like tablets and capsules. Free bases can sometimes be oily or low-melting solids, which can present challenges in manufacturing.

dot graph TD { bgcolor="#F1F3F4"; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Figure 2: Workflow for Salt Form Selection"; fontname = "Arial"; fontsize = 10; } enddot Figure 2: Workflow for Salt Form Selection

Experimental Protocols

Conversion of Free Base to Hydrochloride Salt

Objective: To convert 3-(Benzyloxy)-2-methylpropan-1-amine free base to its hydrochloride salt to improve aqueous solubility and stability.

Methodology:

-

Dissolution: Dissolve a known quantity of the free base in a suitable organic solvent, such as diethyl ether or ethyl acetate. The choice of solvent is critical to ensure the free base is soluble while the resulting salt is not, facilitating precipitation.

-

Acidification: While stirring, slowly add a stoichiometric equivalent of hydrochloric acid (often as a solution in a compatible solvent like isopropanol or ether) to the free base solution.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid. The reaction mixture may be cooled to enhance precipitation.

-

Isolation: Collect the precipitated salt by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of the reaction solvent to remove any unreacted starting material or excess acid. Dry the purified salt under vacuum.

Characterization of the Free Base and Hydrochloride Salt

A suite of analytical techniques is employed to confirm the identity and purity of both forms.

| Analytical Technique | Purpose |

| Infrared (IR) Spectroscopy | To identify the functional groups. The hydrochloride salt will show a characteristic broad N-H⁺ stretching band that is absent in the free base spectrum.[8] |

| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | To confirm the chemical structure and the protonation state of the amine. |

| Mass Spectrometry (MS) | To determine the molecular weight of the free base and confirm its identity. |

| X-Ray Diffraction (XRD) | To analyze the solid-state structure, particularly for the crystalline salt form.[17] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess thermal stability. |

| Thermogravimetric Analysis (TGA) | To evaluate thermal stability and identify any solvent or water content. |

Conclusion

The selection between the free base and hydrochloride salt of an amine-containing API like 3-(Benzyloxy)-2-methylpropan-1-amine is a critical decision in drug development. While the free base may be the synthetically simpler form, the hydrochloride salt often presents a superior profile in terms of aqueous solubility, chemical stability, and handling properties.[9][10] These advantages can significantly enhance bioavailability and lead to a more robust and manufacturable drug product. A thorough understanding of the fundamental physicochemical differences, supported by rigorous experimental characterization, is paramount for making an informed and strategic choice that will ultimately contribute to the success of a therapeutic candidate.

References

-

Why are organic amines often more stable as the HCl salt than in the free base form? (2015). r/chemistry. Available at: [Link]

-

Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. (n.d.). RSC Publishing. Available at: [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. Available at: [Link]

-

Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009). Journal of the Royal Society of Medicine. Available at: [Link]

-

Drug Formulation and The Impact on Analytical Testing. (n.d.). ARL Bio Pharma. Available at: [Link]

-

Difference between amino acid free base and its hydrochloride salt? (2018). ResearchGate. Available at: [Link]

-

Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017). ADMET & DMPK. Available at: [Link]

-

Bioavailability – physicochemical and dosage form factors. (2015). Clinical Gate. Available at: [Link]

-

Bioavailability – physicochemical and dosage form factors. (2016). Basicmedical Key. Available at: [Link]

-

Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Semantic Scholar. Available at: [Link]

-

Amine System Chemical Analysis Guide. (n.d.). Scribd. Available at: [Link]

-

Salt Selection in Drug Development. (2021). Pharmaceutical Technology. Available at: [Link]

-

Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. (2023). Pharmaoffer.com. Available at: [Link]

-

3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Available at: [Link]

-

Amino Acid Freebase vs. HCl Salt. (2017). Reddit. Available at: [Link]

-

Identifying Amines: Principles and Practical Methods. (n.d.). Iran Silicate Industries. Available at: [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2023). Spectroscopy Online. Available at: [Link]

-

Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. (n.d.). Springer. Available at: [Link]

-

What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? (2025). Dr.Oracle. Available at: [Link]

-

Organic Bases: Amines. (n.d.). Science Ready. Available at: [Link]

-

Chemical Properties of Amines. (2026). CK-12 Foundation. Available at: [Link]

-

What makes a substance hygroscopic? (2018). ResearchGate. Available at: [Link]

-

Amines. (n.d.). Purdue University. Available at: [Link]

-

Physical Properties of Amines – Solubility, Melting and Boiling Point. (2023). EMBIBE. Available at: [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]

-

Chemistry Amines. (n.d.). sathee jee. Available at: [Link]

-

Physical Properties of Amines. (n.d.). BYJU'S. Available at: [Link]

-

3-(Benzyloxy)propan-1-amine. (n.d.). PubChem. Available at: [Link]

-

(R)-3-amino-2-((benzyloxy)methyl)propan-1-ol. (2025). Chemsrc. Available at: [Link]

Sources

- 1. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bjcardio.co.uk [bjcardio.co.uk]

- 3. pharmaoffer.com [pharmaoffer.com]

- 4. droracle.ai [droracle.ai]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. SATHEE: Chemistry Amines [satheejee.iitk.ac.in]

- 7. reddit.com [reddit.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. hrcak.srce.hr [hrcak.srce.hr]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amines, [chemed.chem.purdue.edu]

- 12. Bioavailability – physicochemical and dosage form factors - Clinical GateClinical Gate [clinicalgate.com]

- 13. Bioavailability – physicochemical and dosage form factors | Basicmedical Key [basicmedicalkey.com]

- 14. reddit.com [reddit.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. pharmtech.com [pharmtech.com]

- 17. benchchem.com [benchchem.com]

3-(Benzyloxy)-2-methylpropan-1-amine as a pharmaceutical intermediate

3-(Benzyloxy)-2-methylpropan-1-amine (CAS 114377-41-2): A Bifunctional Intermediate in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the efficiency of the entire synthetic pipeline. 3-(Benzyloxy)-2-methylpropan-1-amine (CAS 114377-41-2) is a highly specialized, bifunctional aliphatic intermediate[1]. By masking a primary alcohol with a robust benzyl ether while leaving a primary amine exposed, this compound provides an orthogonal handle for complex active pharmaceutical ingredient (API) synthesis. It is particularly valued in the development of kinase inhibitors, GPCR ligands, and peptidomimetics where the 3-amino-2-methylpropan-1-ol motif is required for target binding and metabolic stability[2][3].

As a Senior Application Scientist, I have structured this technical guide to move beyond mere specifications. Here, we will dissect the structural rationale of this intermediate, outline self-validating experimental protocols for its utilization, and establish the causality behind the chemical choices that ensure high-yield, reproducible drug manufacturing.

Structural Rationale & Physicochemical Profile

The utility of 3-(Benzyloxy)-2-methylpropan-1-amine lies in its precise molecular architecture. It serves as a protected precursor to 3-amino-2-methylpropan-1-ol, a substructure frequently utilized to improve the pharmacokinetic profiles of drug candidates[2].

Physicochemical Data

Data summarized for standard laboratory and scale-up reference.

| Property | Value / Specification |

| CAS Registry Number | 114377-41-2 |

| IUPAC Name | 3-(benzyloxy)-2-methylpropan-1-amine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| SMILES | CC(CN)COCC1=CC=CC=C1 |

| Appearance | Colorless to light yellow liquid |

| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8 °C |

Mechanistic Advantages of the Scaffold

-

The "Magic Methyl" Effect: The methyl group at the C2 position introduces critical steric hindrance. In a biological system, this branching restricts the conformational flexibility of the aliphatic chain, thereby reducing the entropic penalty upon binding to a target protein. Furthermore, it sterically shields the adjacent amine from rapid oxidative deamination by monoamine oxidases (MAOs), prolonging the drug's half-life.

-

Orthogonal Protection Logic: The benzyl (Bn) ether is chosen over silyl ethers (e.g., TBS or TIPS) because of its exceptional stability across a wide pH range. It remains fully intact during harsh basic acylations, Buchwald-Hartwig cross-couplings, and nucleophilic displacements[4]. It is only cleaved under highly specific, mild reductive conditions (catalytic hydrogenolysis), allowing for late-stage functionalization of the revealed alcohol.

Strategic Role in Synthetic Pathways

The primary amine terminus is the initial site of action. It acts as a potent nucleophile, ready to participate in amidation with carboxylic acids, reductive amination with aldehydes/ketones, or transition-metal-catalyzed C-N cross-coupling with aryl halides[2]. Once the core API skeleton is constructed, the benzyl group is removed to unveil the primary alcohol, which can then be converted into an ether, ester, or fluorinated bioisostere.

Workflow illustrating the synthetic utility of the O-benzyl protected amine intermediate.

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent selection.

Protocol A: High-Yield Amidation (C-N Bond Formation)

This protocol describes the coupling of 3-(Benzyloxy)-2-methylpropan-1-amine with a generic carboxylic acid to form a stable amide bond.

-

Preparation: In an oven-dried flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M).

-

Causality: is selected over traditional EDC/HOBt due to its superior efficiency in forming the active HOAt ester. This accelerates the aminolysis step and strictly minimizes the risk of epimerization if the carboxylic acid substrate contains a sensitive chiral center.

-

-

Activation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise. Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

-

Coupling: Add 3-(Benzyloxy)-2-methylpropan-1-amine (1.1 equiv) in one portion. Stir at room temperature for 2–4 hours.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄.

-

Validation Checkpoint: Analyze the crude mixture via LC-MS. The reaction is validated when the primary amine peak is entirely consumed, and the product mass (M+H) corresponds to the exact mass of the coupled amide.

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Once the main molecular framework is built, the benzyl ether must be cleaved to reveal the primary alcohol for late-stage functionalization.

Step-by-step experimental protocol for the catalytic hydrogenolysis of the benzyl ether.

-

Substrate Loading: Dissolve the O-benzyl protected intermediate in HPLC-grade Methanol (0.1 M).

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w relative to substrate) to the solution.

-

System Purging (Critical Safety Step): Seal the flask. Apply vacuum until the solvent gently bubbles, then backfill with N₂. Repeat this cycle three times.

-

Causality: This sequential purging system is a strict safety requirement. Introducing H₂ gas into a system with residual oxygen in the presence of pyrophoric Pd/C will cause autoignition.

-

-

Hydrogenation: Apply vacuum one final time and backfill with H₂ gas via a balloon or autoclave. Stir vigorously at room temperature for 12 hours.

-

Validation Checkpoint: Monitor via TLC or LC-MS. The successful cleavage of the benzyl group is confirmed by a mass shift of -90 Da (loss of the C₇H₆ moiety) from the parent mass.

-

Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad thoroughly with Methanol.

-

Causality: Celite is mandated because the 10% Pd/C catalyst exists as a fine powder that will channel through standard filter paper or fritted funnels, leading to severe heavy metal contamination in the downstream API.

-

Analytical Validation & Quality Control

For pharmaceutical intermediates, identity and purity must be rigorously verified before downstream use to prevent the propagation of impurities.

-

¹H NMR (400 MHz, CDCl₃): The structural identity of 3-(Benzyloxy)-2-methylpropan-1-amine is confirmed by the presence of a distinct multiplet at δ 7.35–7.25 ppm (5H, aromatic protons of the benzyl group), a singlet at δ 4.50 ppm (2H, benzylic CH₂), and a doublet around δ 0.90 ppm (3H, indicating the branched C2 methyl group).

-

Purity Assessment: Gas Chromatography (GC) or UPLC-UV must demonstrate a purity of ≥97.0%. The primary impurity profile usually consists of trace amounts of the fully deprotected amino alcohol or regioisomeric alkylation byproducts, which must be strictly controlled (<0.5%) to ensure predictable stoichiometry in subsequent coupling reactions.

References

-

Brusoe, A. T., & Hartwig, J. F. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society / PMC. Retrieved from[Link][2]

-

Environmental Protection Agency (EPA). (2025). 1-Propanamine, 2-methyl-3-(phenylmethoxy)- - Exposure. CompTox Chemicals Dashboard. Retrieved from[Link]

-

Organic Process Research & Development. (2014). Kilogram-Lab-Scale Oxindole Synthesis via Palladium-Catalyzed C–H Functionalization. American Chemical Society (ACS). Retrieved from[Link][3]

Sources

An In-depth Technical Guide to the Chemical Stability of Benzyl Ether Protected Primary Amines

Introduction: The Benzyl Group as a Stalwart Protector for Primary Amines

In the intricate world of multi-step organic synthesis, particularly within drug development and natural product synthesis, the selective modulation of a functional group's reactivity is paramount. Primary amines, with their inherent nucleophilicity and basicity, often require temporary masking to prevent undesired side reactions. A protecting group serves as a reversible molecular shield, introduced to mask a reactive site, endure a series of chemical transformations elsewhere in the molecule, and then be cleanly removed to restore the original functionality.[1][2]

Among the arsenal of amine protecting groups, the benzyl (Bn) group stands out for its robustness, ease of introduction, and the variety of mild methods available for its removal.[3][4] Unlike carbamates such as Boc and Cbz, which alter the electronic nature of the nitrogen significantly, the N-benzyl group maintains the amine's tertiary character (in the case of a dibenzylated primary amine or a mono-benzylated secondary amine) while providing steric hindrance. Its stability across a wide pH range and resistance to many common reagents make it an invaluable tool for the synthetic chemist. This guide provides a comprehensive overview of the synthesis, chemical stability, and deprotection strategies for N-benzyl protected primary amines, grounded in mechanistic principles and field-proven protocols.

Part 1: Formation of the N-C Bond: Synthesizing N-Benzyl Amines

The formation of a stable N-benzyl protected amine is a critical first step. The choice of method depends on the substrate's complexity, functional group tolerance, and available starting materials.

Reductive Amination: The Workhorse Method

Reductive amination is arguably the most common and versatile method for N-benzylation.[5] It involves the condensation of a primary amine with benzaldehyde to form an intermediate imine, which is then reduced in situ to the corresponding N-benzyl amine.

The key advantage of this one-pot procedure is its efficiency and the use of mild reducing agents, which are often selective for the imine in the presence of the starting aldehyde.[5]

Caption: Workflow for N-Benzylation via Reductive Amination.

Experimental Protocol 1: General Procedure for N-Benzylation via Reductive Amination

-

Reaction Setup: To a solution of the primary amine (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add benzaldehyde (1.0-1.2 eq.).

-

Imine Formation: Stir the mixture at room temperature. The formation of the imine can be facilitated by the addition of a mild acid catalyst or molecular sieves to remove water.

-

Reduction: After imine formation is deemed complete (often monitored by TLC or LCMS), the reducing agent is added. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN).[3] The reaction is typically cooled in an ice bath before the addition of the hydride.

-

Workup: Once the reduction is complete, the reaction is quenched, typically with water or a dilute acid. The product is then extracted with an organic solvent, dried, and purified, usually by column chromatography.

Direct N-Alkylation

Direct alkylation with a benzyl halide (e.g., benzyl bromide or chloride) under basic conditions is another straightforward approach.[3] The choice of base is crucial to deprotonate the amine without promoting side reactions.

A significant challenge with this method is controlling the degree of alkylation. Over-alkylation to form the dibenzyl amine is a common side reaction, as the resulting secondary N-benzyl amine can be more nucleophilic than the starting primary amine. Using a large excess of the primary amine can help favor mono-alkylation.

The "Borrowing Hydrogen" Strategy

A greener and increasingly popular method is the "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, which uses benzyl alcohol as the alkylating agent.[6] In this process, a transition metal catalyst (e.g., based on Ni, Pd, or Ru) temporarily oxidizes the benzyl alcohol to benzaldehyde, which then undergoes reductive amination with the amine. The hydrogen that was "borrowed" from the alcohol is then used by the catalyst to reduce the intermediate imine. The only byproduct of this elegant process is water.

Table 1: Comparison of N-Benzylation Methods

| Method | Alkylating Agent | Typical Conditions | Advantages | Disadvantages |

| Reductive Amination | Benzaldehyde | NaBH(OAc)₃, DCE or NaBH₄, MeOH | High selectivity, mild, one-pot | Requires a reducing agent |

| Direct Alkylation | Benzyl Bromide/Chloride | K₂CO₃ or Et₃N in ACN or DMF | Simple reagents | Risk of over-alkylation, formation of salt byproduct |

| Borrowing Hydrogen | Benzyl Alcohol | Transition metal catalyst, heat | Atom-economical, green (water is the only byproduct) | Requires a catalyst, often higher temperatures |

Part 2: The Stability Profile of N-Benzyl Amines

The utility of the benzyl group stems from its stability under a wide range of conditions commonly employed in synthesis.[3]

-

Alkaline and Nucleophilic Conditions: N-benzyl amines are exceptionally stable in the presence of strong bases (e.g., NaOH, KOH, alkoxides) and various nucleophiles.[3] They are compatible with reactions like ester saponification, Wittig reactions, and organometallic additions.

-

Acidic Conditions: The parent N-benzyl group is robust towards many acidic conditions. While highly acid-labile groups like Boc would be cleaved, the N-benzyl group typically remains intact. However, prolonged exposure to very strong Brønsted or Lewis acids at elevated temperatures can lead to cleavage.[7][8] This stability allows for the selective deprotection of other acid-sensitive groups in the presence of an N-Bn group.

-

Oxidizing and Reducing Agents: The N-benzyl group is stable to many common, non-cleaving oxidizing agents (e.g., PCC, Dess-Martin periodinane) and is particularly stable towards hydride reducing agents like LiAlH₄ and NaBH₄, which are often used to reduce other functional groups like esters or amides.

This broad stability makes the benzyl group an excellent choice for complex synthetic routes requiring orthogonal protection strategies.[9][10] An orthogonal strategy allows for the selective removal of one protecting group in the presence of others by employing conditions to which the other groups are stable.[10]

Part 3: Cleavage of the N-Benzyl Group: Liberation of the Primary Amine

The selective and efficient removal of the benzyl group is the final and most crucial step of its use as a protecting group. The most common deprotection strategies rely on reductive or oxidative cleavage of the benzylic C-N bond.

Reductive Cleavage: The Gold Standard

This is the most widely used method for N-debenzylation.[4] The reaction involves treating the N-benzyl amine with hydrogen gas (H₂) in the presence of a heterogeneous metal catalyst, most commonly palladium on carbon (Pd/C).[7][8]

Caption: Simplified Mechanism of Catalytic Hydrogenolysis.

The reaction is clean, typically affording the free amine and toluene as the only byproduct, which is easily removed due to its volatility.[4]

Causality Behind Experimental Choices:

-

Catalyst Poisoning: A significant challenge is catalyst poisoning. The amine substrate and, more importantly, the product amine can coordinate strongly to the palladium surface, deactivating the catalyst.[7][8]

-

Mitigation Strategy: This poisoning can often be overcome by adding a stoichiometric amount of a strong acid (like HCl or H₂SO₄).[3][11] The acid protonates the amine, forming an ammonium salt which has a reduced affinity for the catalyst surface, thus preventing inhibition.[3]

-

Catalyst Choice: While 10% Pd/C is standard, Pearlman's catalyst (Pd(OH)₂/C) is often more effective for stubborn debenzylations, as it is less prone to deactivation.[3]

Due to the safety concerns of using flammable hydrogen gas under pressure, Catalytic Transfer Hydrogenation (CTH) has emerged as a powerful and safer alternative.[12] In CTH, hydrogen is generated in situ from a hydrogen donor molecule in the presence of the catalyst.[12]

Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[12][13][14] The reactions are typically run at or near room temperature and atmospheric pressure, eliminating the need for specialized high-pressure equipment.[12]

Experimental Protocol 2: General Procedure for N-Debenzylation via CTH

-

Reaction Setup: In a round-bottom flask, dissolve the N-benzyl amine (1.0 eq.) in a suitable solvent (e.g., methanol or ethanol).

-

Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the stirred solution.[12]

-

Hydrogen Donor Addition: Add the hydrogen donor, such as ammonium formate (3-5 equivalents per benzyl group), to the mixture.[12] The reaction is often heated to reflux to increase the rate.[14]

-

Monitoring: The reaction progress is monitored by TLC or LCMS until the starting material is fully consumed.

-

Workup: Upon completion, the heterogeneous catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated, and the resulting crude product is purified as necessary.

Oxidative Cleavage

In cases where reductive conditions are not tolerated by other functional groups in the molecule (e.g., alkynes, nitro groups), oxidative cleavage provides an alternative. A variety of oxidizing agents can cleave the N-benzyl group, often via an iminium ion intermediate that is subsequently hydrolyzed.

-

Common Oxidants: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), ceric ammonium nitrate (CAN), and N-Iodosuccinimide (NIS) are effective for this transformation.[7][8][15]

-

Green Chemistry Approaches: More recently, greener methods have been developed, such as using a laccase enzyme from Trametes versicolor with TEMPO and oxygen in an aqueous medium.[16] Metal-free electrochemical oxidation also provides a sustainable route to cleave the C-N bond.[17]

Caption: Comparison of Major N-Benzyl Deprotection Pathways.

Table 2: Summary of Common N-Benzyl Deprotection Methods

| Method | Reagents | Conditions | Advantages | Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C | RT to 50 °C, 1-50 atm H₂ | Very clean, high yield, byproduct is volatile toluene | Requires H₂ gas, catalyst can be poisoned, not compatible with reducible groups (alkynes, C=C, NO₂) |

| Catalytic Transfer Hydrogenation | HCOONH₄, Pd/C | Reflux in MeOH/EtOH | Safer than H₂ gas, mild, atmospheric pressure | Can be slower, not compatible with reducible groups |

| Oxidative Cleavage | DDQ, CAN, etc. | Varies, often RT | Orthogonal to reductive methods, good for complex molecules | Requires stoichiometric oxidant, potential for side reactions |

| Acidic Cleavage | Strong Lewis/Brønsted Acids | Harsh (e.g., BBr₃, AlCl₃) | - | Generally not practical for simple N-Bn, lacks selectivity |

Conclusion

The benzyl group is a highly reliable and versatile protecting group for primary amines, offering a robust shield against a wide array of synthetic conditions. Its stability profile, coupled with the multiple, mild, and high-yielding methods for its removal, ensures its continued prominence in the toolbox of synthetic chemists. Understanding the causality behind experimental choices—from mitigating catalyst poisoning during hydrogenolysis to selecting an orthogonal oxidative cleavage when necessary—allows researchers and drug development professionals to strategically deploy the N-benzyl group to achieve their complex molecular targets with efficiency and precision.

References

- Gotor-Fernández, V., Gotor, V., & García-Alvarez, J. (2007). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 9(7), 749-752.

- BenchChem. (2025).

- Bieg, T., & Szeja, W. (1985).

- Sciencemadness Discussion Board. (2019). De-protection of N-Benzyl groups. Sciencemadness.org.

- Suzhou Highfine Biotech. (2025). Amino Protecting Group-Benzyl Series. Suzhou Highfine Biotech Co., Ltd.

- Ansys, Inc. (n.d.). Debenzylation Reactions with Pd(0)

- Hegedüs, L., et al. (2018). Catalytic transfer hydrogenation of sugar derivatives.

- Sato, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2236-2244.

- Sato, S., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2236–2244.

- Qin, J., et al. (2023). Oxidative cleavage of C−N bonds in N-alkylbenzylamines,...

- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.

- Daga, M. C., Taddei, M., & Varchi, G. (2001). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Tetrahedron Letters, 42(30), 5191–5194.

- Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815.

- Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay.

- Kumar, A., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF.

- Ataman Kimya. (n.d.). N-BENZYLAMINE.

- Sato, S., et al. (2021).

- Organic Chemistry Portal. (n.d.). Benzylamines.

- Organic Chemistry Portal. (n.d.). Protecting Groups.

- Unknown. (n.d.). Protecting groups in organic synthesis.

- Bull, S. D., et al. (2000). Chemoselective oxidative debenzylation of tertiary N-benzyl amines. Tetrahedron Letters, 41(11), 1847-1850.

- Wikipedia. (n.d.).

- Senthamarai, T., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11463–11469.

- Senthamarai, T., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11463–11469.

- Wang, Y., et al. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2859.

- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.

- BenchChem. (2025). Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. BenchChem.

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. mazams.weebly.com [mazams.weebly.com]

- 3. Amino Protecting Group-Benzyl Series [en.highfine.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]